A Theoretical Guide to the Synthesis and Structural Elucidation of Hexa-2,4,5-trienal
A Theoretical Guide to the Synthesis and Structural Elucidation of Hexa-2,4,5-trienal
Proposed Synthesis of Hexa-2,4,5-trienal
The synthesis of polyunsaturated aldehydes can be challenging due to their potential instability.[1] A robust and stereoselective method is required to control the geometry of the double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a well-established and reliable method for the formation of alkenes, particularly with a strong preference for the (E)-isomer, making it an ideal choice for constructing the conjugated backbone of Hexa-2,4,5-trienal.[2][3][4]
The proposed retrosynthetic analysis involves disconnecting the trienal to simpler, commercially available precursors. A plausible forward synthesis is outlined below, starting from propenal (acrolein).
Synthetic Scheme
The proposed synthesis is a two-step process involving an initial HWE reaction to form a diene, followed by a second HWE reaction to complete the trienal structure.
Step 1: Synthesis of (2E,4E)-Hexa-2,4-dienal from Propenal
In the first step, propenal is reacted with the ylide generated from triethyl phosphonoacetate in a Horner-Wadsworth-Emmons reaction. The resulting α,β-unsaturated ester is then reduced to the corresponding allylic alcohol, which is subsequently oxidized to (2E,4E)-Hexa-2,4-dienal.
Step 2: Synthesis of Hexa-2,4,5-trienal from (2E,4E)-Hexa-2,4-dienal
The (2E,4E)-Hexa-2,4-dienal is then subjected to a second Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide, such as the ylide derived from diethyl (formylmethyl)phosphonate, to introduce the final double bond and the aldehyde functionality, yielding Hexa-2,4,5-trienal.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of (2E,4E)-Hexa-2,4-dienal
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Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) is washed with hexanes (3 x 20 mL) and then suspended in anhydrous tetrahydrofuran (THF, 200 mL). The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (22.4 g, 100 mmol) is added dropwise over 30 minutes, and the reaction mixture is stirred at 0 °C for 1 hour.
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HWE Reaction: A solution of propenal (6.72 g, 120 mmol) in anhydrous THF (50 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ester is purified by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes).
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Reduction: The purified ethyl (2E,4E)-hexa-2,4-dienoate is dissolved in anhydrous dichloromethane (DCM, 200 mL) and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 220 mL, 220 mmol) is added dropwise. The reaction is stirred at -78 °C for 3 hours.
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Oxidation: The reaction is quenched with methanol (20 mL) followed by saturated aqueous Rochelle's salt solution (150 mL) and allowed to warm to room temperature with vigorous stirring until two clear layers form. The layers are separated, and the aqueous layer is extracted with DCM (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude alcohol is dissolved in DCM (200 mL), and manganese dioxide (85%, 50 g, 488 mmol) is added. The suspension is stirred at room temperature for 4 hours. The mixture is filtered through a pad of Celite, and the filtrate is concentrated to yield (2E,4E)-Hexa-2,4-dienal.
Protocol 2: Synthesis of Hexa-2,4,5-trienal
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Ylide Formation: Following the procedure in Protocol 1, an ylide is prepared from sodium hydride (4.4 g, 110 mmol) and diethyl (formylmethyl)phosphonate (20.8 g, 100 mmol) in anhydrous THF (200 mL).
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HWE Reaction: A solution of (2E,4E)-Hexa-2,4-dienal (9.6 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.
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Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride (100 mL). The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude Hexa-2,4,5-trienal is purified by flash column chromatography (eluent: 10% ethyl acetate in hexanes). Due to the potential instability of the product, purification should be performed quickly and at low temperatures if possible.
Structural Elucidation
The structure of the synthesized Hexa-2,4,5-trienal would be confirmed using a combination of spectroscopic methods.
Spectroscopic Analysis Workflow
The general workflow for the structural elucidation would involve:
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Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
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Infrared (IR) Spectroscopy: To identify the key functional groups, specifically the aldehyde and the carbon-carbon double bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To determine the carbon-hydrogen framework and the connectivity of the atoms.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for Hexa-2,4,5-trienal.
| Technique | Parameter | Expected Value | Interpretation |
| HRMS (EI) | m/z | [M]⁺ calculated for C₆H₆O: 94.0419 | Confirmation of elemental formula. |
| IR | Wavenumber (cm⁻¹) | ~2820, ~2720 | C-H stretch of the aldehyde. |
| ~1685 | C=O stretch (conjugated aldehyde). | ||
| ~1640, ~1610 | C=C stretches of the conjugated system. | ||
| ~970 | C-H bend of trans double bonds. | ||
| ¹H NMR | Chemical Shift (δ) | ~9.5 ppm | Aldehyde proton (CHO).[5] |
| 6.0 - 7.5 ppm | Olefinic protons of the conjugated system.[5] | ||
| ¹³C NMR | Chemical Shift (δ) | ~193 ppm | Aldehyde carbonyl carbon. |
| 120 - 150 ppm | Olefinic carbons of the conjugated system.[6] |
Visualizations
Synthesis Workflow
Caption: Hypothetical synthesis workflow for Hexa-2,4,5-trienal.
Structural Elucidation Workflow
Caption: General workflow for the structural elucidation of a synthesized compound.
References
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
